Cas no 95-75-0 (3,4-Dichlorotoluene)

3,4-Dichlorotoluene structure
3,4-Dichlorotoluene structure
3,4-Dichlorotoluene
95-75-0
C7H6Cl2
161.02854013443
MFCD00000556
34816
7256

3,4-Dichlorotoluene Properties

Names and Identifiers

    • 1,2-Dichloro-4-methylbenzene
    • 3,4-DCT
    • Benzene, 1,2-dichloro-4-methyl-
    • 3,4-Dichlorotoluene
    • 1,2-Dichloro-4-methylbenzene (ACI)
    • Toluene, 3,4-dichloro- (8CI)
    • NSC 8765
    • NS00005612
    • DB-024298
    • MFCD00000556
    • Toluene, 3,4-dichloro-
    • Benzene,2-dichloro-4-methyl-
    • 3,4-DICHLOROTOLUENE
    • 95-75-0
    • 3,4-Dichlorotoluene, 97%
    • NSC8765
    • DTXSID2021814
    • NSC-8765
    • 2-hydroxy-5-(p-tolylsulfonyloxy)benzenesulfonic acid; piperazine
    • 3,4-dichloro-toluene
    • InChI=1/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H
    • BS-42252
    • EC 202-447-9
    • 3,4-Dichlorotoluene, analytical standard
    • EINECS 202-447-9
    • AKOS009031174
    • SCHEMBL156450
    • EN300-21591
    • D0426
    • CHEMBL47525
    • AI3-02581
    • 1,2-Dichloro-4-methylbenzene #
    • 3,4-Dichlorotoluene 100 microg/mL in Methanol
    • +Expand
    • MFCD00000556
    • WYUIWKFIFOJVKW-UHFFFAOYSA-N
    • 1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
    • ClC1C(Cl)=CC(C)=CC=1
    • 1931687

Computed Properties

  • 159.98500
  • 0
  • 0
  • 0
  • 159.984656
  • 9
  • 92.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.30180
  • 0.00000
  • n20/D 1.547(lit.)
  • Insoluble
  • 200.5 °C/741 mmHg(lit.)
  • -15.2 ºC
  • Fahrenheit: 194 ° f
    Celsius: 90 ° c
  • 3596
  • Colorless liquid with pungent smell. [1]
  • Insoluble in water, miscible in ethanol \ ether \ acetone \ benzene \ carbon tetrachloride [8]
  • 1.251 g/mL at 25 °C(lit.)

3,4-Dichlorotoluene Security Information

  • GHS09 GHS09
  • 2
  • 9
  • S23-S24/25
  • III
  • R22; R36/37/38
  • Xn Xn
  • UN 2810
  • H411
  • P273-P391-P501
  • Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • III
  • R22;R36/37/38
  • Yes
  • 9

3,4-Dichlorotoluene Customs Data

  • 29036990
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,4-Dichlorotoluene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Reference
A new fluorous/organic amphiphilic ether solvent, F-626: execution of fluorous and high temperature classical reactions with convenient biphase workup to separate product from high boiling solvent
Matsubara, Hiroshi; Yasuda, Shinji; Sugiyama, Hiroyuki; Ryu, Ilhyong; Fujii, Yasuyuki; et al, Tetrahedron, 2002, 58(20), 4071-4076

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tosylhydrazine Solvents: Methanol ;  60 °C; 60 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium ;  rt; 24 h, 65 °C
Reference
N-Tosylhydrazine-mediated deoxygenative hydrogenation of aldehydes and ketones catalyzed by Pd/C
Zhou, Lei; Liu, Zhenxing; Liu, Yizhou; Zhang, Yan; Wang, Jianbo, Tetrahedron, 2013, 69(30), 6083-6087

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  rt → 80 °C
Reference
Process for halogenation of benzene derivatives
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Mechanisms of free-radical reactions. Nature of the chain-growth stage in free-radical halogenations of alkylaromatic hydrocarbons with trichloromethanesulfonyl chloride and bromotrichloromethane
Dneprovskii, A. S.; Iz'yurov, A. L.; Boyarskii, V. P.; Eliseenkov, E. V., Zhurnal Organicheskoi Khimii, 1990, 26(4), 819-23

Synthetic Circuit 5

Reaction Conditions
Reference
Selective separation of 2,6-dichlorotoluene
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Isomerization of mono- or dichlorotoluene
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Isomerization of dichlorotoluene
, Federal Republic of Germany, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sulfuryl chloride Catalysts: Thiothionyl chloride
Reference
Chlorination of toluene with sulfuryl chloride
Tkaczynski, Tadeusz; Winiarski, Zdzislaw; Markowski, Wojciech, Przemysl Chemiczny, 1979, 58(12), 669-70

Synthetic Circuit 9

Reaction Conditions
Reference
Reaction and separation in fluorous/organic amphiphilic fluoroalkyl ethers
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of ring-chlorinated aromatic hydrocarbons
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Isomerization of dichlorotoluenes
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Isomerization of polyhaloaromatic compounds
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Reaction of chlorine dioxide and sodium chlorite with organic compounds. XX. Reaction of 4-methylbenzyl alcohol with sodium chlorite
Otto, Jan; Paluch, Karolina, Roczniki Chemii, 1972, 46(9), 1551-8

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chlorine ;  10 h, 40 °C
Reference
Improvement on the Synthesis Process of 2,4-Dichlorotoluene
Li, Bo; Yuan, Zhiming; Wu, Ying, Jingxi Huagong Zhongjianti, 2004, 34(2), 62-64

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Acetonitrile
Reference
Selective mono-chlorination of aromatic compounds
Smith, Keith; Butters, Michael; Paget, Walter E.; Goubet, Dominique; Fromentin, Emmanuelle; et al, Green Chemistry, 1999, 1(2), 83-90

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Sodium oxide ,  Alumina ,  Silica ;  24 - 38 h
Reference
Process for preparation of 3,4-dichlorotoluene
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: 7,8,9,10,11,12-Hexabromo-2,3,4,5,6-pentahydro-1-(trimethylsilyl)-1-carbadodecabo… ;  24 h, 160 °C
Reference
Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol
He, Tao ; Klare, Hendrik F. T. ; Oestreich, Martin, Journal of the American Chemical Society, 2023, 145(6), 3795-3801

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Antimony trichloride ;  rt → 40 °C; 6 h, 40 °C
Reference
Method for synthesizing 2,4-dichlorotoluene and 3,4-dichlorotoluene by directional chlorination of p-chlorotoluene with supported catalyst
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Sulfur ,  Iron chloride (FeCl3) Solvents: Benzotrichloride ;  50 °C; 125 °C; 145 °C
Reference
Preparation of 2,4-dichlorotoluene
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3)
Reference
Preparation method of herbicide dinitramine intermediate 2,4-dichloro-1-(trifluoromethyl)benzene from p-chlorotoluene via nuclear chlorination, side chain chlorination and directional side chain fluorination
, China, , ,

3,4-Dichlorotoluene Raw materials

3,4-Dichlorotoluene Preparation Products

3,4-Dichlorotoluene Related Literature